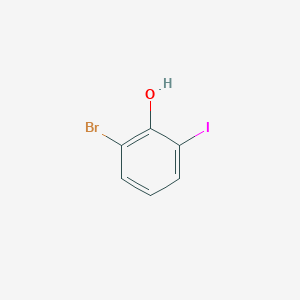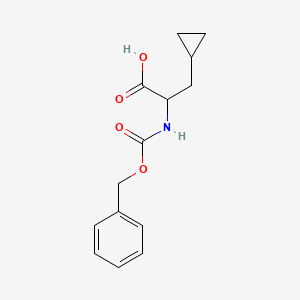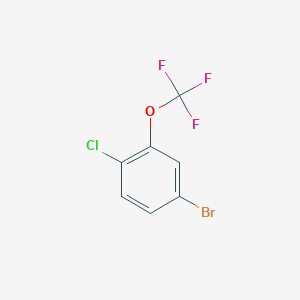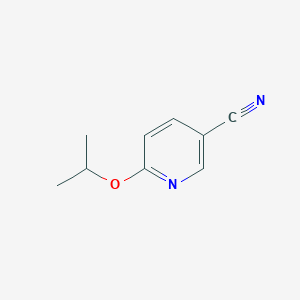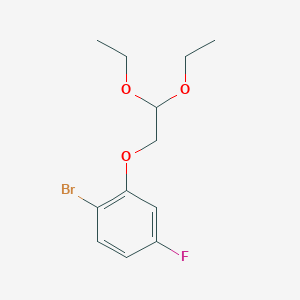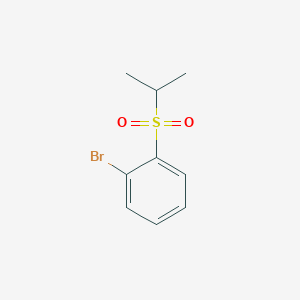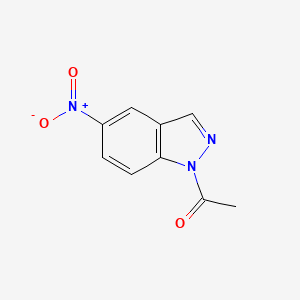
1-(5-Nitro-1H-indazol-1-yl)ethanone
Overview
Description
1-(5-Nitro-1H-indazol-1-yl)ethanone is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone involves the acetylation of 5-nitro-1H-indazole using acetic anhydride in the presence of a catalytic amount of acetic acid . The reaction is heated under reflux for 24 hours, and the solvent is removed under vacuum .Molecular Structure Analysis
The molecular formula of 1-(5-Nitro-1H-indazol-1-yl)ethanone is C9H7N3O3 . The indazole moiety is essentially planar, and the mean plane of the acetyl substituent is twisted by 5.3 (1) from its plane .Physical And Chemical Properties Analysis
1-(5-Nitro-1H-indazol-1-yl)ethanone has a molecular weight of 205.17000 and a density of 1.489g/cm3 . It has a boiling point of 403.725ºC at 760 mmHg and a flash point of 197.966ºC .Scientific Research Applications
Synthesis of Biologically Active Compounds
The core structure of 1-acetyl-5-nitro-1h-indazole is integral in synthesizing a variety of biologically active compounds. Its derivatives have been found to possess significant anti-inflammatory and antinociceptive activities . For instance, certain N-phenyl-1H-indazole-1-carboxamides synthesized from this compound have shown promising antiproliferative activities against various cancer cell lines .
Development of Anti-Inflammatory Agents
Indazole derivatives, including those derived from 1-acetyl-5-nitro-1h-indazole, have been explored for their potential as anti-inflammatory agents. These compounds have been tested in vivo for their ability to reduce inflammation in models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema .
Anticancer Research
The indazole nucleus is a common feature in many compounds with anticancer properties. Research has shown that certain derivatives of 1-acetyl-5-nitro-1h-indazole can inhibit the growth of cancer cells, with some compounds being particularly effective against colon and melanoma cell lines .
Pharmaceutical Drug Synthesis
1-acetyl-5-nitro-1h-indazole serves as a precursor in the synthesis of pharmaceutical drugs. It has been used to create compounds with a broad range of biological activities, including NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) and substances with tumor antiproliferative properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-(5-Nitro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-nitro-1h-indazole, is a compound that belongs to the indazole class of heterocyclic compounds . Indazole-containing compounds have a wide variety of medicinal applications and are known to interact with various targets in the body . .
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
1-(5-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNYGFAYNMHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632073 | |
| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitro-1H-indazol-1-yl)ethanone | |
CAS RN |
13436-55-0 | |
| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

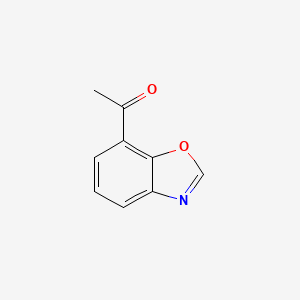
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)
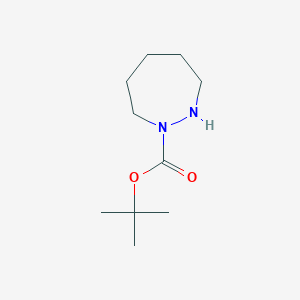
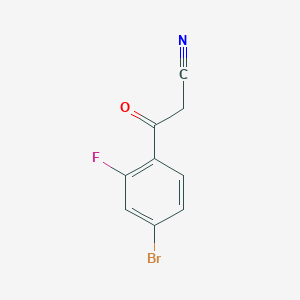

![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)
